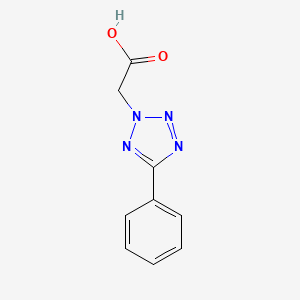

(5-Phenyl-2H-tetrazol-2-yl)essigsäure

Übersicht

Beschreibung

“(5-Phenyl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has an average mass of 204.185 Da and a monoisotopic mass of 204.064728 Da .

Molecular Structure Analysis

The molecular structure of “(5-phenyl-2H-tetrazol-2-yl)acetic acid” consists of 9 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

“(5-Phenyl-2H-tetrazol-2-yl)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 458.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 75.7±3.0 kJ/mol and a flash point of 230.9±29.3 °C . The compound has a molar refractivity of 53.7±0.5 cm3, a polar surface area of 81 Å2, and a molar volume of 140.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antihypertensive Medikamente

Tetrazol-Derivate wie (5-Phenyl-2H-tetrazol-2-yl)essigsäure sind als Wirkstoffe in modernen Medikamenten bekannt. Sie spielen eine besonders wichtige Rolle bei der Entwicklung von Antihypertensiva wie Losartan . Der Tetrazolring ahmt die Carboxylgruppe nach und trägt zur Bindungsaffinität und pharmakologischen Aktivität des Medikaments bei.

Antibakterielle Mittel

Die strukturelle Vielseitigkeit von Tetrazol-Derivaten ermöglicht ihre Einarbeitung in verschiedene antibakterielle Verbindungen. Neue Derivate wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht, wobei sie vielversprechend im Kampf gegen resistente Bakterienstämme sind .

Antikrebsforschung

Tetrazol-haltige Verbindungen wurden auf ihr potenzielles Antikrebs-Aktivität untersucht. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, kann genutzt werden, um Moleküle zu entwerfen, die das Wachstum von Krebszellen hemmen oder spezifische Pfade angreifen, die an der Krebsentwicklung beteiligt sind .

Anti-Tuberkulose (Anti-TB)-Mittel

Der Kampf gegen Tuberkulose hat zur Erforschung von Tetrazol-Derivaten als potenzielle Anti-TB-Mittel geführt. Ihr struktureller Rahmen ermöglicht die Herstellung von Verbindungen, die gegen Mycobacterium tuberculosis, das Bakterium, das für TB verantwortlich ist, getestet werden können .

Entwicklung von Medikamenten für Herz-Kreislauf-Erkrankungen

Im Bereich der Herz-Kreislauf-Erkrankungen spielen this compound-Derivate eine Rolle bei der Entwicklung von Medikamenten, die die Thrombozytenaggregation hemmen, ein Schlüsselfaktor zur Verhinderung von Thrombosen .

Molekular-Docking-Studien

Molekular-Docking ist eine rechnergestützte Technik, mit der die Wechselwirkung zwischen einem Molekül und einem Zielprotein vorhergesagt werden kann. Tetrazol-Derivate werden in Molekular-Docking-Studien verwendet, um ihre Bindungsaffinitäten zu verstehen und effektivere Medikamente zu entwickeln .

Synthese von Funktionsmaterialien

Aufgrund ihres hohen Stickstoffgehalts werden Tetrazole bei der Synthese von energiesättigen Systemen und Funktionsmaterialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie für Anwendungen in der Materialwissenschaft geeignet .

Quantenchemische Berechnungen

Die Molekülstruktur von Tetrazol-Derivaten kann mit Hilfe von quantenchemischen Berechnungen untersucht werden. Diese Studien helfen beim Verständnis der elektronischen Eigenschaften und Reaktivität dieser Verbindungen, was für die Entwicklung neuer Materialien und Medikamente entscheidend ist .

Wirkmechanismus

Target of Action

Tetrazoles, in general, are known to interact with a variety of enzymes and receptors in organisms .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Biochemical Pathways

It’s known that tetrazolic acids can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of (5-phenyl-2H-tetrazol-2-yl)acetic acid. The long half-life seen with a number of orally administered tetrazole acid containing compounds has been attributed to enterohepatic recirculation mechanisms .

Result of Action

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action could potentially be influenced by the ionic environment.

Eigenschaften

IUPAC Name |

2-(5-phenyltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZLHXCUVJOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360177 | |

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-68-0 | |

| Record name | (5-Phenyl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

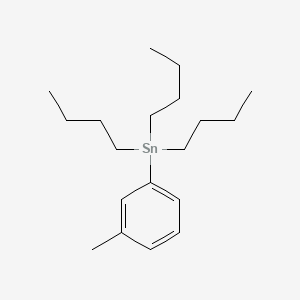

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

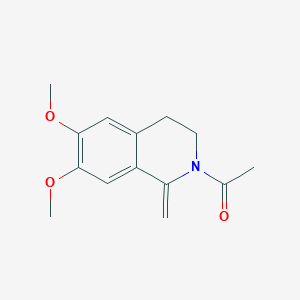

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![1-[3-(2,3-Dichlorophenyl)-5-methyl-4-isoxazolyl]-1-ethanone](/img/structure/B1607598.png)